molecular formula C12H16N2O B1530372 4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline CAS No. 1416369-78-2

4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline

Cat. No.: B1530372
CAS No.: 1416369-78-2
M. Wt: 204.27 g/mol
InChI Key: WSQUKDPLTHJLPN-UHFFFAOYSA-N
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Description

“4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline” is a chemical compound with the molecular formula C12H16N2O . It is a part of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and require careful control of stereochemistry . The reactions involve the construction of an acyclic starting material and the formation of the bicyclic scaffold .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 204.27 .

Scientific Research Applications

Conformation and Charge Distribution

Studies have examined the conformation and charge distribution of related bicyclic β-lactams, focusing on their structure-activity relationships, especially concerning their β-lactamase inhibitor capabilities. This research offers insights into the structural trends that could inform the development of new inhibitors and therapeutic agents (Fernández et al., 1992).

Synthetic Approaches to Bicyclic Morpholine Surrogates

Research on the synthesis of 3-oxa-7-azabicyclo[3.3.0]octanes, serving as bicyclic morpholine analogues, highlights innovative methods that rely on cycloaddition reactions. These approaches demonstrate the utility of these methods on a multigram scale, potentially offering new pathways for the synthesis of complex bicyclic structures (Sokolenko et al., 2017).

CNS-Active Compounds

The synthesis of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety has been explored for their potential activity against Alzheimer's disease. These compounds have shown high affinity for the central muscarinic cholinergic receptor, highlighting their potential as cognitive function enhancers (Suzuki et al., 1999).

Dendrimer Design and Supramolecular Behavior

Research into the design and synthesis of novel dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit has explored their structure and supramolecular behavior. These studies provide insights into the assembly and functionalization of dendrimers, which are critical for the development of nanoscale materials and devices (Morar et al., 2018).

Asymmetric Synthesis and Catalysis

Asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been achieved through cycloaddition reactions, showcasing the potential for creating enantioselective compounds that could be relevant in medicinal chemistry and materials science (Ishida et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 .

Properties

IUPAC Name

4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-9-1-3-10(4-2-9)14-7-11-5-6-12(8-14)15-11/h1-4,11-12H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQUKDPLTHJLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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